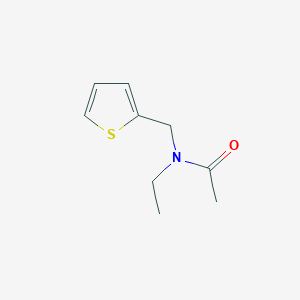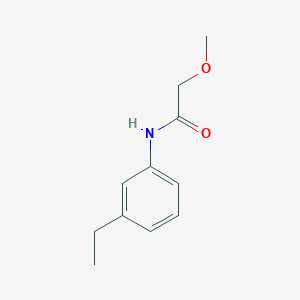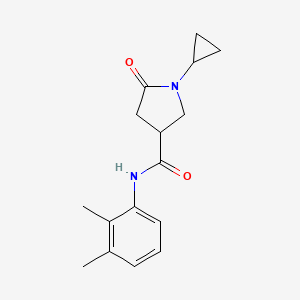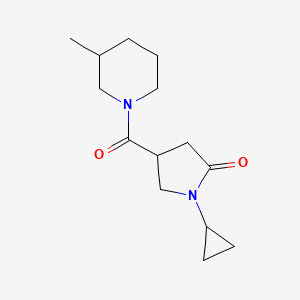![molecular formula C13H19NO2 B7515329 N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide, also known as FEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FEC is a cyclic amide that has a furan ring attached to an ethyl chain, which is in turn attached to a cyclohexane ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
科学的研究の応用
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. This compound has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used as a tool in the study of the structure and function of various proteins.
作用機序
The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, neuroprotective, and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and to protect against oxidative stress. Additionally, this compound has been shown to improve cognitive function and to protect against neuronal damage in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which plays a role in the maintenance of gastric mucosal integrity. Additionally, this compound has been shown to have a low toxicity profile in animal studies. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in humans.
合成法
The synthesis of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide can be achieved using various methods. One such method involves the reaction of 2-furanethanol with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethylamine to obtain this compound. Another method involves the reaction of furfurylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to obtain this compound. Both of these methods have been successfully used to synthesize this compound.
特性
IUPAC Name |
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(12-8-5-9-16-12)14-13(15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGVOXVDEPGSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)

![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)

